Dibutyl(chloro)(2-ethoxyethyl)stannane

Description

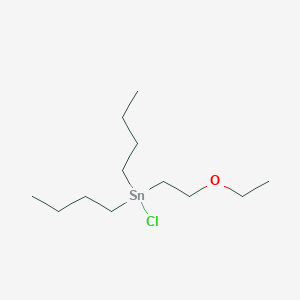

Dibutyl(chloro)(2-ethoxyethyl)stannane is an organotin compound characterized by two butyl groups, one chloro substituent, and a 2-ethoxyethyl group bonded to a central tin atom. Organotin compounds are widely used in industrial applications, including catalysis, polymer stabilization, and biocides. The presence of the 2-ethoxyethyl group may enhance solubility in polar solvents, while the chloro substituent could increase reactivity in cross-coupling or transesterification reactions.

Properties

CAS No. |

135905-63-4 |

|---|---|

Molecular Formula |

C12H27ClOSn |

Molecular Weight |

341.50 g/mol |

IUPAC Name |

dibutyl-chloro-(2-ethoxyethyl)stannane |

InChI |

InChI=1S/C4H9O.2C4H9.ClH.Sn/c1-3-5-4-2;2*1-3-4-2;;/h1,3-4H2,2H3;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |

InChI Key |

GOLOTTWLXQSQGM-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[Sn](CCCC)(CCOCC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl(chloro)(2-ethoxyethyl)stannane typically involves the reaction of dibutyltin dichloride with 2-ethoxyethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of one of the chlorine atoms with the 2-ethoxyethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Dibutyl(chloro)(2-ethoxyethyl)stannane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the tin center.

Major Products Formed

Substitution Reactions: The major products are organotin compounds with different substituents replacing the chlorine atom.

Oxidation Reactions: Oxidation of the tin center can lead to the formation of tin oxides or hydroxides.

Scientific Research Applications

Dibutyl(chloro)(2-ethoxyethyl)stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibutyl(chloro)(2-ethoxyethyl)stannane involves its interaction with molecular targets, such as enzymes and proteins. The tin center can form coordination complexes with these targets, altering their activity and function . The specific pathways involved depend on the nature of the target and the type of interaction.

Comparison with Similar Compounds

Dibutylstannane (CAS 1002-53-5)

Dibutylstannane consists of two butyl groups bonded to a tin atom without additional substituents . Key distinctions include:

- Reactivity : The absence of a chloro or 2-ethoxyethyl group in dibutylstannane reduces its electrophilicity, limiting its utility in reactions requiring Lewis acidity.

- Applications : Dibutylstannane is primarily used as a reducing agent, whereas the chloro and ethoxyethyl groups in this compound may broaden its applicability to catalysis or polymer stabilization.

Chloro[(2-ethyl-1-oxohexyl)oxy]dimethylstannane (CAS 82963-02-8)

This compound features dimethyltin groups and a 2-ethylhexanoyloxy substituent . Comparative analysis:

- Substituent Effects: The 2-ethoxyethyl group (ether linkage) in the target compound may confer greater hydrolytic stability compared to the ester-linked 2-ethylhexanoyloxy group in the dimethyltin analogue. Dimethyltin derivatives are generally more volatile but less lipophilic than dibutyltin compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.